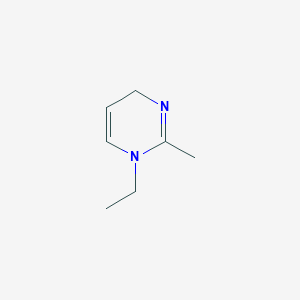

1-Ethyl-2-methyl-1,4-dihydropyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12N2 |

|---|---|

Molecular Weight |

124.18 g/mol |

IUPAC Name |

1-ethyl-2-methyl-4H-pyrimidine |

InChI |

InChI=1S/C7H12N2/c1-3-9-6-4-5-8-7(9)2/h4,6H,3,5H2,1-2H3 |

InChI Key |

DZZJIJASHWLVBF-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CCN=C1C |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 1 Ethyl 2 Methyl 1,4 Dihydropyrimidine

Functional Group Interconversions on the Dihydropyrimidine (B8664642) Ring of 1-Ethyl-2-methyl-1,4-dihydropyrimidine

The structure of this compound features a partially saturated heterocyclic ring with an ethyl group at the N1 position and a methyl group at the C2 position. Functional group interconversions would primarily involve these substituents and the inherent reactivity of the dihydropyrimidine core.

The C2-methyl group, being adjacent to a nitrogen atom within an enamine-like system, could potentially undergo reactions such as oxidation to a carboxylic acid or hydroxymethyl group under controlled conditions. Halogenation of this methyl group could also be feasible, creating a reactive site for further nucleophilic substitution. The N1-ethyl group is generally less reactive but could be modified or cleaved under specific, often harsh, chemical conditions.

The dihydropyrimidine ring itself contains two double bonds and two nitrogen atoms, presenting sites for various transformations. The most prominent interconversion of the ring system is its oxidation to the aromatic pyrimidine (B1678525), which is discussed in detail in section 3.3.

Derivatization Strategies at Specific Positions (e.g., N1, C2, C4, C5, C6) of this compound

Derivatization of the this compound core allows for the synthesis of a diverse range of analogues. The reactivity at each position is dictated by the electronic nature of the dihydropyrimidine ring.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution: The 1,4-dihydropyrimidine (B1237445) ring is electron-rich, making it susceptible to electrophilic attack. The C5 position, part of a vinylogous amine system, is expected to be the most nucleophilic center. Therefore, electrophilic substitution reactions, such as Vilsmeier-Haack formylation or Friedel-Crafts acylation, would likely occur at this position. This reactivity is analogous to that observed in 1,4-dihydropyridines, where C5 is a common site for derivatization. benthamdirect.com

Nucleophilic Substitution: Nucleophilic substitution directly on the dihydropyrimidine ring is generally not favored unless a suitable leaving group is present. However, if the C2-methyl group is first converted to a halomethyl group, it becomes an excellent site for S(_N)2 reactions with various nucleophiles. Nucleophilic aromatic substitution could be relevant on the oxidized pyrimidine derivative, particularly if electron-withdrawing groups are present. youtube.comrsc.org

Addition Reactions to the Dihydropyrimidine Ring

The conjugated double bonds within the 1,4-dihydropyrimidine ring are amenable to various addition reactions.

Cycloaddition Reactions: The C5-C6 double bond can act as a dienophile or an electron-rich alkene in cycloaddition reactions. For instance, visible-light-promoted [2+2] cycloadditions between 1,4-dihydropyridines and olefins have been developed to construct strained 2-azabicyclo[4.2.0]octane systems. acs.org Similarly, 5,6-unsubstituted 1,4-dihydropyridines can participate in formal [2+2] cycloadditions with electron-deficient alkynes. nih.gov Photochemical conditions can also induce [2+2] cycloadditions and photodimerizations. digitellinc.commdpi.com It is anticipated that this compound would undergo similar transformations.

Michael Addition: The C5 position can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. Conversely, the C6 position could potentially act as an electrophilic site for the addition of soft nucleophiles.

Hydride Transfer: Analogous to NADH, 1,4-dihydropyrimidines can act as hydride donors, reducing various functional groups. This reaction involves the transfer of a hydride from the C4 position to an electrophilic acceptor, resulting in the aromatization of the dihydropyrimidine ring. chemrxiv.org This reactivity is a cornerstone of the bio-mimetic chemistry of this scaffold. nih.gov

Ring Modification and Rearrangement Pathways

The dihydropyrimidine skeleton can undergo several types of rearrangements, leading to different heterocyclic systems.

Dimroth Rearrangement: This is a well-known rearrangement in pyrimidine chemistry where endocyclic and exocyclic nitrogen atoms exchange places, typically under acidic or basic conditions. wikipedia.orgnih.gov The process usually involves an imino-dihydropyrimidine intermediate, which undergoes ring opening followed by rotation and ring closure. researchgate.netrsc.orgrsc.org While the direct rearrangement of this compound is not standard, derivatives could be synthesized to facilitate this transformation.

Ring Contraction/Expansion: Under specific conditions, such as photochemical irradiation or rhodium-catalyzed reactions, ring expansion or contraction pathways can be initiated. researchgate.net For example, rhodium-catalyzed reactions can lead to the formation of β-lactam-containing scaffolds or ring-expanded systems via acs.orgnih.gov-sigmatropic rearrangement. researchgate.net

A summary of potential derivatization strategies is presented in the table below.

| Position | Reaction Type | Reagents/Conditions | Expected Product |

| C5 | Electrophilic Substitution | Vilsmeier-Haack (POCl₃, DMF) | 5-Formyl derivative |

| C5 | Electrophilic Substitution | Friedel-Crafts (Acyl halide, Lewis acid) | 5-Acyl derivative |

| C5=C6 | [2+2] Cycloaddition | Olefins, Visible Light, Photosensitizer | 2-Azabicyclo[4.2.0]octane derivative |

| C5=C6 | [2+2] Cycloaddition | Electron-deficient alkynes, Heat | 2-Azabicyclo[4.2.0]octa-3,7-diene derivative |

| C4 | Hydride Transfer | Carbonyl compounds, Iminium ions | Reduction of substrate + Aromatized pyrimidinium salt |

| Ring | Dimroth Rearrangement | Requires imino-pyrimidine intermediate | Isomeric aminopyrimidine |

Oxidative and Reductive Pathways of the 1,4-Dihydropyrimidine System

The redox chemistry of the 1,4-dihydropyrimidine ring is its most characteristic feature.

Oxidative Pathways: The most common reaction of 1,4-dihydropyrimidines is oxidation to the corresponding aromatic pyrimidine. This aromatization leads to a thermodynamically more stable system and is often facile. wikipedia.org The oxidation process can proceed through a stepwise mechanism involving two one-electron transfers. dntb.gov.uaresearchgate.netresearchgate.net A wide variety of oxidizing agents can effect this transformation. For instance, the oxidation of related dihydropyrimidin-2(1H)-thiones to 1,4-dihydropyrimidines and then to pyrimidines has been achieved using reagents like oxone and KMnO₄. thieme-connect.com Peroxynitrite has also been shown to oxidize 1,4-DHPs, with the pyridine (B92270) derivative as the final product. nih.gov The rate of oxidation is often correlated with the oxidation potential of the specific dihydropyrimidine derivative. nih.gov

The table below lists common oxidizing agents used for the aromatization of dihydropyridine (B1217469) and dihydropyrimidine systems.

| Oxidizing Agent | Conditions | Reference |

| Cerium Ammonium Nitrate (CAN) | Varies | rsc.org |

| Potassium Permanganate (KMnO₄) | Varies | thieme-connect.com |

| Oxone | Wet Alumina | thieme-connect.com |

| Peroxynitrite (ONOO⁻) | Aqueous media, pH 7.4 | nih.gov |

| Molecular Oxygen / H₂O₂ | Metal-ion facilitated | nih.gov |

| Nitric Acid | Varies | General knowledge |

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Varies | General knowledge |

Reductive Pathways: The 1,4-dihydropyrimidine ring is already in a partially reduced state. Further reduction would involve saturation of the C5=C6 double bond to yield a tetrahydropyrimidine. This can typically be achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) under a hydrogen atmosphere. The N-substituted 1,4-dihydropyridine (B1200194) anion has also been shown to act as a potent single-electron photoreductant under visible light irradiation, capable of reducing substrates like aryl chlorides. acs.orgnih.gov

Stability and Degradation Profiles of this compound Under Varied Chemical Environments

The stability of the 1,4-dihydropyrimidine ring is a critical factor in its handling and application. These compounds are generally sensitive to oxidation, light, and acidic conditions.

Oxidative Stability: As discussed, the dihydropyrimidine ring is susceptible to oxidation, leading to aromatization. The presence of air (oxygen) can facilitate this process, which may be accelerated by light or metal ions. nih.gov

Photochemical Stability: Many 1,4-dihydropyridine derivatives are known to be photosensitive. digitellinc.com Exposure to light, particularly UV radiation, can promote degradation. nih.gov The primary photochemical reaction is often aromatization to the pyridine or pyrimidine analogue. nih.govnih.gov Other photochemical reactions include cycloadditions and dimerizations, as mentioned in section 3.2.2.

pH Stability: The 1,4-dihydropyrimidine ring is generally unstable in strongly acidic conditions. The enamine-like structure can be prone to hydrolysis. The specific stability profile will depend on the nature and position of substituents on the ring. azaruniv.ac.ir In contrast, some 1,4-DHP anions, formed in the presence of a mild base, can be used as potent photoreductants. acs.orgnih.gov

The table below summarizes the expected stability of this compound.

| Condition | Stability | Primary Degradation Pathway |

| Aerobic (Air) | Low to Moderate | Oxidation to 1-Ethyl-2-methylpyrimidine |

| Anaerobic (Inert atm.) | High | Stable |

| Acidic (low pH) | Low | Potential for hydrolysis and/or decomposition |

| Neutral (pH ~7) | Moderate | Stable for short periods, slow oxidation |

| Basic (high pH) | Moderate | Formation of anion, susceptible to photo-oxidation |

| Light (UV/Visible) | Low | Aromatization, Cycloaddition, Dimerization |

| Dark | High | Stable |

Advanced Structural Elucidation and Conformational Analysis of 1 Ethyl 2 Methyl 1,4 Dihydropyrimidine

Spectroscopic Methodologies for Confirming Complex Molecular Architecture, Stereochemical Assignment, and Tautomeric Studies of 1-Ethyl-2-methyl-1,4-dihydropyrimidine

A combination of spectroscopic techniques is essential for the comprehensive structural elucidation of this compound. These methods provide detailed information about the connectivity of atoms, the stereochemical arrangement, and the potential for tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the constitution of this compound.

¹H NMR: The proton NMR spectrum is expected to exhibit characteristic signals for the ethyl and methyl groups, as well as for the protons on the dihydropyrimidine (B8664642) ring. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a result of spin-spin coupling. The methyl group at the 2-position would likely appear as a singlet. Protons on the dihydropyrimidine ring would provide crucial information about the substitution pattern and ring conformation. scielo.br

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the dihydropyrimidine ring are particularly informative about the electronic environment and hybridization state. scielo.br Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. researchgate.net

2D NMR Techniques: Advanced two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular framework. scielo.br

Infrared (IR) Spectroscopy provides insights into the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching vibrations of the alkyl groups and the dihydropyrimidine ring. The C=N and C=C stretching vibrations within the ring would also be observable, providing evidence for the dihydropyrimidine core. researchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. researchgate.net

Tautomeric Studies: Dihydropyrimidines can exhibit tautomerism, which involves the migration of a proton. nih.gov For this compound, potential tautomeric forms could exist. NMR spectroscopy, particularly variable-temperature NMR, is a powerful tool to study the dynamics and equilibrium between different tautomers in solution. nih.gov The presence of distinct sets of signals that coalesce at higher temperatures can indicate a dynamic equilibrium between tautomeric forms. nih.gov The specific tautomers present can be influenced by factors such as the solvent and the nature of substituents on the ring. nih.gov

| Spectroscopic Data | Expected Observations for this compound |

| ¹H NMR | Signals for ethyl (quartet, triplet), methyl (singlet), and dihydropyrimidine ring protons. |

| ¹³C NMR | Resonances for all unique carbon atoms, including those of the ethyl and methyl groups and the heterocyclic ring. |

| IR | Characteristic bands for C-H, C=N, and C=C stretching vibrations. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C₇H₁₂N₂. |

X-ray Crystallography and Solid-State Conformational Studies of this compound and its Cocrystals

Solid-State Conformation: The conformation adopted in the solid state is a result of a balance between intramolecular steric and electronic effects and intermolecular packing forces. In the crystal lattice, molecules of this compound would likely be arranged to maximize favorable intermolecular interactions, such as hydrogen bonding (if applicable) and van der Waals forces. The orientation of the ethyl and methyl substituents would play a crucial role in determining the packing motif.

Cocrystals: The formation of cocrystals of this compound with other molecules (coformers) could be explored to modify its physicochemical properties. X-ray crystallography would be the primary technique to characterize the structure of any such cocrystals, revealing the specific intermolecular interactions (e.g., hydrogen bonds, halogen bonds, π-π stacking) between the dihydropyrimidine and the coformer. While no specific cocrystal structures for this compound are reported, the general principles of crystal engineering suggest that suitable coformers could be selected based on their ability to form complementary interactions with the dihydropyrimidine scaffold.

| Structural Parameter | Predicted Value/Observation for this compound |

| Ring Conformation | Flattened boat or sofa |

| Substituent Orientation | Dependent on minimizing steric hindrance and maximizing packing efficiency |

| Intermolecular Interactions | Van der Waals forces; potential for weak C-H···N or C-H···π interactions |

Dynamic Conformational Analysis and Interconversion Barriers within the this compound Scaffold

The 1,4-dihydropyrimidine (B1237445) ring is not rigid and can undergo conformational changes in solution. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these dynamic processes and to determine the energy barriers associated with them. oatext.com

Ring Inversion: The flattened boat conformation of the dihydropyrimidine ring can undergo a process of ring inversion, where one boat conformation converts to another. This process typically involves passing through a higher-energy planar or twisted transition state. The rate of this inversion is temperature-dependent. At low temperatures, the inversion may be slow on the NMR timescale, leading to the observation of separate signals for axial and equatorial protons. As the temperature is raised, the rate of inversion increases, causing these signals to broaden and eventually coalesce into a single averaged signal. rsc.org By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the free energy of activation (ΔG‡) for the ring inversion process. figshare.com

Rotational Barriers: In addition to ring inversion, restricted rotation around single bonds, such as the C-N bond connecting the ethyl group to the ring, can also contribute to the dynamic behavior of the molecule. The energy barrier for such rotations can also be investigated using DNMR techniques.

The interconversion barriers within the this compound scaffold are expected to be influenced by the steric bulk of the ethyl and methyl substituents. These groups can affect the relative energies of the ground state conformations and the transition states for interconversion. Computational modeling, using methods such as Density Functional Theory (DFT), can be employed to complement experimental DNMR studies by providing theoretical insights into the conformational landscape and the energetics of interconversion pathways. researchgate.net

| Dynamic Process | Method of Study | Expected Outcome for this compound |

| Ring Inversion | Dynamic NMR (DNMR) Spectroscopy | Determination of the free energy of activation (ΔG‡) for the boat-to-boat interconversion. |

| Rotational Barriers | Dynamic NMR (DNMR) Spectroscopy | Measurement of the energy barrier for rotation around the N-ethyl bond. |

| Conformational Landscape | Computational Modeling (e.g., DFT) | Theoretical prediction of stable conformers and transition state structures. |

Computational Chemistry and Molecular Modeling of 1 Ethyl 2 Methyl 1,4 Dihydropyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity of 1-Ethyl-2-methyl-1,4-dihydropyrimidine

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. These methods provide a detailed picture of electron distribution, which governs the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comresearchgate.net

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy corresponds to its electron affinity and electrophilicity. researchgate.netrsc.org The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more reactive and polarizable. researchgate.net For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack, guiding the understanding of its potential reaction mechanisms. pku.edu.cn Computational studies on similar dihydropyrimidinone structures have utilized DFT methods to calculate these parameters and understand intramolecular charge transfer. researchgate.net

Table 1: Conceptual Frontier Molecular Orbital Parameters for Dihydropyrimidine (B8664642) Derivatives

| Parameter | Description | Implication for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates greater electron-donating ability (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates greater electron-accepting ability (electrophilicity). |

| Egap (LUMO-HOMO) | Energy difference between LUMO and HOMO | A smaller gap suggests higher reactivity and lower kinetic stability. |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactivity towards other charged species. deeporigin.com The map is generated by calculating the electrostatic potential on the electron density surface of the molecule. wolfram.com Different colors represent varying potential values: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-poor), susceptible to nucleophilic attack. wolfram.comresearchgate.net Green or yellow areas represent neutral or weakly charged regions. researchgate.net

For this compound, an MEP map would likely show negative potential localized around the nitrogen atoms of the pyrimidine (B1678525) ring due to their lone pairs of electrons, identifying them as potential sites for hydrogen bonding or interaction with electrophiles. researchgate.net Conversely, the hydrogen atoms attached to the ring and the ethyl/methyl groups would exhibit positive potential. researchgate.net This visualization is crucial for predicting non-covalent interactions, such as how the molecule might bind to a biological target. deeporigin.comnih.gov

Conformational Landscape Exploration and Identification of Energy Minima for this compound

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. The 1,4-dihydropyrimidine (B1237445) ring is not planar and typically adopts a boat-like or sofa conformation. nih.govmdpi.com Computational studies on related 1,4-dihydropyridine (B1200194) rings have shown they exist in a very flat boat conformation that can easily transition to a planar arrangement. nih.gov For dihydropyrimidines, the ring is often characterized by a significant flattening around the N1 atom due to the presence of amide-type bonds. mdpi.com

Molecular Docking Simulations with Proposed Biological Targets of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.netajchem-a.com This method is widely used to predict the binding mode and affinity of small molecules with biological targets, thereby suggesting potential therapeutic applications. researchgate.net

Dihydropyrimidine derivatives have been investigated for a wide range of biological activities, and docking studies have been performed against numerous targets. For instance, various analogs have been docked against targets for cancer (such as Eg5, AKT1, and topoisomerase II), bacterial infections (DNA gyrase), and diabetes (DPP-4). researchgate.netmdpi.commui.ac.irnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mui.ac.ir For example, docking studies of dihydropyrimidine derivatives with DNA gyrase showed that compounds with electron-withdrawing groups exhibited the highest binding affinity. researchgate.net Similarly, studies targeting anticancer proteins revealed that such groups on the phenyl ring at the C4 position contributed to antiproliferative potency. mui.ac.irnih.gov

To investigate this compound, docking simulations could be performed against a panel of these known dihydropyrimidine targets. The results would provide a binding score (estimating binding affinity) and a visual representation of its interactions within the active site, helping to prioritize it for specific biological assays.

Table 2: Examples of Biological Targets for Dihydropyrimidine Derivatives Investigated via Molecular Docking

| Therapeutic Area | Protein Target | Key Findings from Docking Studies |

|---|---|---|

| Anticancer | Eg5 Kinesin | Involvement of hydrophobic interactions and hydrogen bonds within the active site. mui.ac.irnih.gov |

| Anticancer | Topoisomerase II | High inhibition constant and binding energy observed for synthesized molecules. researchgate.net |

| Antibacterial | DNA Gyrase (DNAG) | Derivatives with electron-withdrawing groups show the highest binding affinity. researchgate.net |

| Antidiabetic | Dipeptidyl peptidase-4 (DPP-4) | Hybrids showed strong inhibitory activity, comparable to the reference drug alogliptin. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to Dihydropyrimidine Derivatives, including this compound

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical correlation between the chemical structure of a series of compounds and their biological activity. nih.govacs.org A QSAR model is a mathematical equation that relates physicochemical, electronic, or steric properties (known as descriptors) of molecules to their activity. nih.govresearchgate.net

QSAR studies on dihydropyrimidine derivatives have been successfully used to develop predictive models for various activities, including antifungal and anticancer effects. nih.govnih.gov In these studies, a dataset of compounds with known activities is used to train the model. nih.gov Various molecular descriptors are calculated for each compound, such as:

Lipophilic descriptors: LogP (partition coefficient)

Electronic descriptors: Molar refractivity, heat of formation

Geometric and Steric descriptors: Molecular surface area, specific shape indices (e.g., CHI_3_C) nih.govresearchgate.netresearchgate.net

Once a statistically robust model is developed and validated, it can be used to predict the activity of new, untested compounds. acs.orgnih.gov A QSAR model developed for a library of dihydropyrimidine derivatives could be applied to this compound. By calculating the relevant descriptors for this specific molecule, its potential biological activity could be predicted, providing a rationale for its synthesis and testing. nih.gov For example, a QSAR study on antifungal 1,6-dihydropyrimidines revealed that descriptors related to molecular shape, surface area, and electronic properties were significant contributors to the activity. researchgate.net

Table 3: Common Descriptors Used in QSAR Models for Dihydropyrimidine Derivatives

| Descriptor Type | Example Descriptor | Property Represented |

|---|---|---|

| Lipophilic | LogP | Hydrophobicity, membrane permeability. researchgate.net |

| Electronic | Heat of Formation | Thermodynamic stability. researchgate.net |

| Steric | Molar Refractivity | Molecular volume and polarizability. researchgate.net |

| Topological | Chi Indices (e.g., CHI_3_C) | Molecular connectivity and branching. researchgate.net |

| Quantum Mechanical | HOMO/LUMO Energy | Electron-donating/accepting ability. nih.gov |

In Silico Prediction of Potential Biological Interactions and Pharmacological Profiles for this compound

In silico prediction encompasses a broad range of computational methods used to forecast the comprehensive pharmacological profile of a compound before it is synthesized or tested in a lab. ajchem-a.com This approach combines data from quantum mechanics, molecular docking, QSAR, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to build a holistic view of a molecule's potential as a drug. researchgate.netnih.gov

For this compound, an in silico workflow would begin with the quantum chemical calculations described earlier to understand its intrinsic reactivity. This would be followed by docking simulations against a library of known biological targets to identify potential mechanisms of action. ajchem-a.com QSAR models would then be used to predict its potency for the most promising activities.

Finally, ADMET prediction models would assess its drug-likeness. These models evaluate properties such as gastrointestinal absorption, blood-brain barrier penetration, interaction with metabolic enzymes (like cytochrome P450 isoforms), and potential toxicity. nih.gov By integrating these predictions, a comprehensive pharmacological profile for this compound can be constructed, highlighting its therapeutic potential and flagging potential liabilities early in the drug discovery process. ajchem-a.comresearchgate.net

Investigation of in Vitro Biological Activities of 1 Ethyl 2 Methyl 1,4 Dihydropyrimidine

Evaluation of Calcium Channel Modulatory Effects of 1-Ethyl-2-methyl-1,4-dihydropyrimidine in Isolated Tissue and Cell-Based In Vitro Systems

Dihydropyrimidine (B8664642) derivatives are recognized for their structural similarity to dihydropyridines, a well-established class of calcium channel blockers. This structural analogy has prompted investigations into the calcium channel modulatory effects of various DHPMs. Studies on related compounds have demonstrated that substitutions at the N1 and C2 positions of the dihydropyrimidine ring can influence their activity as calcium channel modulators. For instance, the presence of an ethyl group at the N1 position, as in the subject compound, has been associated with enhanced biological effects in some DHPM analogs.

However, specific in vitro studies evaluating the calcium channel modulatory effects of this compound on isolated tissues (such as aortic rings) or in cell-based assays are not readily found in the current body of scientific literature. Further research is required to determine if this specific compound exhibits calcium channel blocking or agonistic activity and to quantify its potency.

Assessment of In Vitro Antimicrobial and Antifungal Potential of this compound

The dihydropyrimidine scaffold is a common feature in compounds exhibiting antimicrobial and antifungal properties. The biological activity is often dependent on the nature and position of substituents on the pyrimidine (B1678525) ring.

Numerous studies have reported the in vitro antibacterial activity of various DHPM derivatives against a range of Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of cell membrane integrity. While the general class of DHPMs shows promise, specific data on the minimum inhibitory concentration (MIC) of this compound against common bacterial strains such as Staphylococcus aureus, Escherichia coli, or Pseudomonas aeruginosa are not available.

Similarly, the antifungal potential of the dihydropyrimidine core has been documented. Various derivatives have been tested against fungal pathogens like Candida albicans and Aspergillus niger. The presence of different functional groups on the DHPM ring system has been shown to be crucial for their antifungal efficacy. However, there is a lack of specific studies that have performed fungal strain inhibition assays for this compound. Therefore, its potential as an antifungal agent remains to be experimentally validated.

Exploration of In Vitro Antiproliferative and Cytotoxic Activities of this compound in Various Cancer Cell Lines

A significant area of research for dihydropyrimidine derivatives is their potential as anticancer agents. Many synthetic DHPMs have demonstrated potent antiproliferative and cytotoxic effects against a variety of human cancer cell lines. The substitution pattern on the dihydropyrimidine ring is a key determinant of their cytotoxic potency and selectivity.

Despite the broad interest in the anticancer properties of DHPMs, specific data regarding the cytotoxic effects of this compound, such as IC50 values against cell lines like HeLa, MCF-7, or A549, are not documented in the available literature.

The anticancer activity of many dihydropyrimidine derivatives is often linked to their ability to induce cell cycle arrest and apoptosis in cancer cells. These compounds can interfere with various cellular processes, including microtubule dynamics and signaling pathways involved in cell proliferation and survival. For instance, some DHPMs have been shown to arrest the cell cycle at the G2/M phase and trigger apoptosis through the intrinsic or extrinsic pathways. At present, no studies have been published that specifically investigate the mechanistic pathways of cell cycle arrest or apoptosis induction by this compound.

In Vitro Antiviral Activity Investigations of this compound

The dihydropyrimidine nucleus is also a structural component of some compounds with antiviral activity. Research in this area has explored the efficacy of DHPM derivatives against a range of viruses. The mechanism of antiviral action can vary, from inhibiting viral entry into host cells to interfering with viral replication enzymes. However, the scientific literature lacks specific in vitro studies on the antiviral activity of this compound against any viral strains.

Evaluation of In Vitro Anti-inflammatory and Analgesic Properties of this compound

Research into the direct in vitro anti-inflammatory and analgesic properties of this compound is not extensively documented in publicly available literature. However, the broader class of dihydropyrimidines (DHPMs), to which this compound belongs, has been the subject of numerous studies, revealing significant potential in these areas. Dihydropyrimidine derivatives have been reported to exhibit anti-inflammatory and analgesic activities. nih.govijpsr.com The mechanism of action for the anti-inflammatory effects is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation. tbzmed.ac.irmdpi.com

One study on 1,4-dihydropyridine (B1200194) derivatives, a closely related class of compounds, demonstrated their ability to reduce the production of pro-inflammatory mediators in vitro. nih.gov Specifically, the tested compounds inhibited the production of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. nih.gov Furthermore, the most potent compound in that study also increased the secretion of the anti-inflammatory cytokine IL-10, suggesting a potential to shift macrophages towards an anti-inflammatory M2 phenotype. nih.gov

The analgesic activity of dihydropyrimidine derivatives has also been observed, with studies suggesting that their mechanism involves the inhibition of peripheral pain pathways. nih.gov For instance, a series of 2-methylthio-1,4-dihydropyrimidine derivatives were tested for analgesic activity using the acetic acid-induced writhing method, which is a model for peripheral pain. nih.gov Several compounds in this series showed good to excellent analgesic activity. nih.gov

Table 1: In Vitro Anti-inflammatory Activity of Dihydropyridine (B1217469) Derivatives

| Compound Class | Assay | Key Findings | Reference |

|---|---|---|---|

| 1,4-Dihydropyridine derivatives | LPS-induced RAW264.7 cells | Inhibition of NO, IL-6, and TNF-α production; increase in IL-10 secretion. | nih.gov |

| Pivalate-based Michael product | COX-1, COX-2, and 5-LOX inhibitory assays | IC50 values of 314 µg/mL (COX-1), 130 µg/mL (COX-2), and 105 µg/mL (5-LOX). | mdpi.com |

| 1,4,5,6-Tetrahydropyrimidine-2-carboxamides | Molecular docking with COX-1 and COX-2 | Good correlation between docking scores and experimental anti-inflammatory activity. | tbzmed.ac.ir |

Other Investigated In Vitro Pharmacological Activities of Dihydropyrimidine Derivatives, Applicable to this compound (e.g., Antiepileptic, Antimalarial, Antitubercular)

The dihydropyrimidine scaffold is a versatile structure that has been incorporated into a wide range of biologically active molecules. ekb.eg Beyond anti-inflammatory and analgesic effects, derivatives of dihydropyrimidine have been investigated for several other in vitro pharmacological activities, indicating a broad therapeutic potential that may extend to this compound.

Antiepileptic Activity: The search for novel antiepileptic drugs (AEDs) has led researchers to explore various heterocyclic compounds, including dihydropyrimidine derivatives. frontiersin.org Some studies have focused on the synthesis of new pyrimidine derivatives and their evaluation in models of epilepsy. For example, a study on triazolopyrimidine derivatives, which contain a pyrimidine core, identified compounds with potent anticonvulsant activity in both maximal electroshock (MES) and pentetrazol (B1679298) (PTZ)-induced seizure models. frontiersin.org The mechanism of action for some of these compounds is thought to involve the enhancement of GABAergic neurotransmission, a key inhibitory pathway in the brain. frontiersin.org Another study on 6-amino-4-hydroxy-2-thio-pyrimidine derivatives also identified a lead compound with significant anticonvulsant activity in a pentylenetetrazole-induced seizure model. actapharmsci.com In vitro studies have also investigated the interaction of antiepileptic drugs with ABC transporters, which can influence their disposition and bioavailability. nih.gov

Antimalarial Activity: Dihydropyrimidine derivatives have also shown promise as antimalarial agents. Dihydroartemisinin (B1670584), a semi-synthetic derivative of artemisinin (B1665778) that contains a saturated heterocyclic ring system, is a potent antimalarial drug. nih.gov In vitro studies have compared the antimalarial activity of artemisinin, artesunate, and dihydroartemisinin against Plasmodium berghei, with dihydroartemisinin being the most effective. nih.gov The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were 1.9 x 10⁻⁸ M for artemisinin, 1.1 x 10⁻⁸ M for artesunate, and 0.3 x 10⁻⁸ M for dihydroartemisinin when the drugs were present for a full 24-hour developmental cycle. nih.gov Other research has explored various ether and ester derivatives of dihydroartemisinin, some of which have demonstrated higher in vitro antiplasmodial potency than the parent compounds against different strains of Plasmodium falciparum. researchgate.net

Antitubercular Activity: A significant body of research has focused on the in vitro antitubercular activity of dihydropyrimidine derivatives against Mycobacterium tuberculosis. nih.govresearchgate.netucl.ac.ukniscpr.res.innih.gov Several studies have synthesized libraries of dihydropyrimidines and evaluated their minimum inhibitory concentration (MIC) against the H37Rv strain of M. tuberculosis. nih.govresearchgate.net In one such study, two dihydropyrimidine derivatives were found to be highly active, with MIC values of 0.02 µg/mL, making them more potent than the first-line antitubercular drug isoniazid. nih.govresearchgate.net Other classes of pyrimidine derivatives, such as substituted benzothiazolylpyrimidine-5-carboxamides, have also shown excellent in vitro activity against the H37Rv strain, with MIC values as low as 0.08 µM. ucl.ac.uk These compounds were found to be selective inhibitors of DprE1, an essential enzyme in the mycobacterial cell wall synthesis pathway. ucl.ac.uk

Table 2: Other In Vitro Pharmacological Activities of Dihydropyrimidine Derivatives

| Activity | Compound Class | Assay/Model | Key Findings | Reference |

|---|---|---|---|---|

| Antiepileptic | Triazolopyrimidines | MES and PTZ-induced seizure models | One compound had an ED50 of 15.8 mg/kg (MES) and 14.1 mg/kg (PTZ). | frontiersin.org |

| 6-Amino-4-hydroxy-2-thio-pyrimidine derivatives | Pentylenetetrazole-induced seizures | A lead compound prevented lethality and reduced seizure severity. | actapharmsci.com | |

| Antimalarial | Dihydroartemisinin | In vitro culture of Plasmodium berghei | IC50 of 0.3 x 10⁻⁸ M. | nih.gov |

| Alkyl/aryl DHA esters | In vitro culture of P. falciparum (K1 and NF-54 strains) | Some derivatives showed higher potency than the parent compound. | researchgate.net | |

| Antitubercular | Dihydropyrimidines | In vitro against M. tuberculosis H37Rv | Two compounds had an MIC of 0.02 µg/mL. | nih.govresearchgate.net |

| Benzothiazolylpyrimidine-5-carboxamides | In vitro against M. tuberculosis H37Rv | MIC values ranged from 0.08 to 0.09 µM. | ucl.ac.uk |

Structure Activity Relationship Sar Studies Centered on 1 Ethyl 2 Methyl 1,4 Dihydropyrimidine and Its Analogs

Impact of the N1-Ethyl Substituent on the Biological Activity and Molecular Recognition of 1-Ethyl-2-methyl-1,4-dihydropyrimidine

The substituent at the N1 position of the dihydropyrimidine (B8664642) (DHPM) ring plays a significant role in modulating the molecule's physicochemical properties and its interaction with biological targets. While direct structure-activity relationship (SAR) data for the N1-ethyl group on this compound is not extensively detailed in publicly available research, principles derived from analogous 1,4-dihydropyridine (B1200194) (DHP) and dihydropyrimidine (DHPM) systems offer valuable insights.

Substitution at the N1 position directly influences the molecule's lipophilicity, steric profile, and hydrogen bonding capacity.

Hydrogen Bonding : An unsubstituted N1 position (N1-H) can act as a hydrogen bond donor, which is often a critical interaction for anchoring a ligand to its biological target. azaruniv.ac.ir By replacing the hydrogen with an ethyl group, this hydrogen-bonding capability is eliminated. This modification can be detrimental if N1-H interaction is essential for activity. Conversely, if the binding pocket is hydrophobic in the region of N1, the ethyl group may form favorable van der Waals interactions, potentially enhancing binding affinity.

Molecular Recognition : The N1-ethyl group can serve as a key recognition element. Its size and hydrophobicity are probed by the specific topology of the target's binding site. A larger or smaller alkyl group at this position would likely alter the biological activity, indicating a defined space limitation in the binding pocket. For some DHPM analogs, derivatization at different positions of the pyrimidine (B1678525) backbone is explored with the assumption that certain regions are not essential for activity, allowing for the introduction of groups to improve other properties. researchgate.net

The impact of the N1-ethyl group is therefore context-dependent, relying on the specific topology and chemical nature of the target protein's binding site.

Influence of the C2-Methyl Group on the Molecular Interactions and In Vitro Biological Profiles

The C2 position of the dihydropyrimidine ring is a key site for chemical modification, and the nature of the substituent at this position can profoundly affect the molecule's electronic properties and biological activity. In this compound, the C2 position is occupied by a methyl group.

The methyl group is a small, lipophilic, electron-donating group. Its influence can be understood by comparing it to other substituents commonly found at the C2 position in biologically active DHPMs, such as oxo (=O) or thioxo (=S) groups.

Electronic Effects : The electron-donating nature of the methyl group can influence the electron density of the entire pyrimidine ring system, which may affect its interaction with biological targets.

Steric and Lipophilic Interactions : The methyl group provides steric bulk that can contribute to binding affinity through hydrophobic interactions if it fits into a corresponding hydrophobic pocket on the target protein. In a series of pyrazolopyridinyl pyrimidine derivatives, it was noted that substituents are generally sensitive to steric effects, with smaller alkyl groups leading to better activity. nih.gov

Comparison with Other C2-Substituents : Many potent DHPM derivatives, such as the anticancer agent Monastrol, feature a thioxo group (=S) at the C2 position. Others, modeled after Biginelli compounds, have an oxo group (=O). The replacement of these polar, hydrogen-bond-accepting groups with a non-polar methyl group fundamentally alters the interaction profile of this part of the molecule. This suggests that this compound would likely interact with different biological targets than its C2-oxo or C2-thioxo counterparts.

The following table illustrates the diverse nature of substituents at the C2 position in various dihydropyrimidine scaffolds and their associated biological activities, highlighting the importance of this position in defining the pharmacological profile.

| C2-Substituent | General Properties | Potential Interactions | Example Compound Class / Activity |

|---|---|---|---|

| -CH₃ (Methyl) | Small, Lipophilic, Electron-Donating | Hydrophobic, van der Waals | General DHPM Scaffolds |

| =O (Oxo) | Polar, H-Bond Acceptor | Hydrogen Bonding, Dipole-Dipole | Biginelli Compounds (Anticancer, Anti-inflammatory) dovepress.com |

| =S (Thioxo) | Polar, H-Bond Acceptor, Larger Size | Hydrogen Bonding, Dipole-Dipole | Monastrol Analogs (Antimitotic) researchgate.net |

| -NH₂ (Amino) | Polar, H-Bond Donor/Acceptor | Hydrogen Bonding, Ionic (if protonated) | Kinase Inhibitors nih.gov |

Conformational and Electronic Effects of the 1,4-Dihydropyrimidine (B1237445) Ring System on Pharmacological Responses

The three-dimensional shape and electronic landscape of the 1,4-dihydropyrimidine ring are critical determinants of its pharmacological activity. This heterocyclic core is not planar and its preferred conformation dictates the spatial orientation of its substituents, which is essential for proper alignment within a biological target's binding site.

Drawing parallels from the extensively studied 1,4-dihydropyridine (DHP) calcium channel blockers, the 1,4-dihydropyrimidine (DHPM) ring adopts a shallow boat-like conformation. nih.govmdpi.com However, a notable difference in DHPMs is the significant flattening of the boat conformation around the N1 atom, a consequence of the amide-type bonds within the ring. mdpi.com

Key conformational and electronic features include:

Ring Puckering : The boat conformation places substituents at the C4 position into pseudo-axial or pseudo-equatorial orientations. For optimal activity in analogs like calcium channel modulators, the C4-aryl substituent is required to be in a pseudo-axial position. mdpi.com

Orientation of the C4-Substituent : A crucial factor for the biological activity of many 4-aryl-DHPMs is that the aryl ring is positioned perpendicularly to the dihydropyrimidine ring, effectively bisecting it. mdpi.com This specific geometry is believed to be the receptor-bound conformation for targets such as the L-type calcium channel.

Electronic Distribution : The arrangement of nitrogen atoms and double bonds within the ring creates a specific distribution of electron density. This influences the molecule's ability to participate in various non-covalent interactions, such as π-π stacking or hydrogen bonding, which are vital for molecular recognition and binding affinity.

Computational studies have shown that the degree of ring puckering in DHPMs can be sensitive to the calculation methods used, but experimental data from X-ray crystallography confirms the puckered boat conformations in the solid state. mdpi.comresearchgate.net This inherent flexibility allows the ring to adopt slightly different conformations to best fit various binding sites.

Positional Isomerism and Stereochemical Considerations in Dihydropyrimidine Derivatives Analogous to this compound

Isomerism plays a critical role in drug design, as different isomers of a molecule can have vastly different biological activities, metabolic profiles, and toxicities. omicsonline.org For dihydropyrimidine derivatives, both positional isomerism and stereoisomerism are important considerations.

Positional Isomerism : Dihydropyridines can exist in several isomeric forms, with the 1,2- and 1,4-dihydropyridine structures being the most common. azaruniv.ac.ir Similarly, dihydropyrimidines can exist as 1,4-dihydropyrimidines, 1,2-dihydropyrimidines, or other positional isomers. The 1,4-dihydropyrimidine scaffold is the basis for the well-known Biginelli reaction products and is structurally analogous to the 1,4-DHP calcium channel blockers. researchgate.net A shift in the double bond position to create, for example, a 1,6-dihydropyrimidine, would drastically alter the molecule's shape and electronic properties, leading to a completely different pharmacological profile.

Stereoisomerism : The C4 carbon of the 1,4-dihydropyrimidine ring is a stereocenter, provided the substituents at the C3 and C5 positions are different or if there's a substituent at C4 other than hydrogen. This chirality means that DHPMs can exist as a pair of enantiomers (R and S forms). It is a well-established principle in pharmacology that enantiomers can exhibit different, and sometimes opposing, biological effects because biological macromolecules like receptors and enzymes are themselves chiral. washington.edu For instance, the enantiomers of chiral drugs can differ significantly in their potency and side effects. washington.eduslideshare.net Studies on DHPMs have shown that the synthetic method and the catalyst used can influence the stereochemical outcome, leading to the preferential formation of one enantiomer over the other. scispace.com The absolute configuration at C4 is known to be a crucial factor for the activity of 1,4-DHP calcium channel modulators. azaruniv.ac.ir

| Type of Isomerism | Description | Implication for this compound Analogs |

|---|---|---|

| Positional Isomerism | Different arrangement of double bonds within the pyrimidine ring (e.g., 1,4- vs 1,2- vs 1,6-dihydro). | Alters the fundamental scaffold shape and electronics, leading to different biological targets and activities. |

| Stereoisomerism (Enantiomers) | Non-superimposable mirror images arising from the chiral center at C4. Designated as (R) and (S). | The two enantiomers can have different binding affinities, potencies, and efficacies at a given biological target. One may be active (eutomer) while the other is inactive (distomer). washington.edu |

Bioisosteric Replacements Within the this compound Scaffold and Their Impact on In Vitro Potency and Selectivity

Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar physical or chemical properties, is a powerful tool in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties. researchgate.net Applying this concept to the this compound scaffold can lead to the discovery of analogs with improved biological profiles.

Potential bioisosteric modifications can be considered for various parts of the molecule:

N1-Ethyl Group : The ethyl group could be replaced by other small alkyl groups (e.g., propyl, isopropyl) to probe for steric tolerance in the binding pocket. A cyclopropyl (B3062369) group could be introduced to add conformational rigidity. Replacing the ethyl group with a trifluoroethyl group would alter the electronic properties and could introduce new interactions while maintaining a similar size.

C2-Methyl Group : The methyl group can be replaced with other small substituents. A classic bioisosteric replacement is methyl for chlorine or a hydroxyl group, which have similar van der Waals radii but different electronic and hydrogen-bonding properties. An amino group could be introduced to add a hydrogen bond donor/acceptor site.

Pyrimidine Ring : The core scaffold itself can be modified. One of the ring nitrogens could be replaced with a carbon (leading to a dihydropyridine), or the entire dihydropyrimidine ring could be replaced by a different heterocyclic system that maintains a similar spatial arrangement of key functional groups (scaffold hopping). researchgate.netnih.gov For example, a pyrazolo[1,5-a]pyrimidine (B1248293) has been used as a bioisostere for a triazolopyrimidine core, which altered activity by demonstrating the importance of a specific nitrogen atom. nih.gov

The following table provides examples of potential bioisosteric replacements for the this compound scaffold and the rationale for their selection.

| Original Group | Position | Potential Bioisostere | Rationale for Replacement | Predicted Impact on Potency/Selectivity |

|---|---|---|---|---|

| -CH₂CH₃ (Ethyl) | N1 | -CH(CH₃)₂ (Isopropyl) | Probe for steric bulk tolerance. | May increase or decrease potency depending on pocket size. |

| -CH₂CH₃ (Ethyl) | N1 | -CH₂CF₃ (Trifluoroethyl) | Introduce electron-withdrawing character; potential for new interactions. nih.gov | Could alter binding mode and improve selectivity. |

| -CH₃ (Methyl) | C2 | -NH₂ (Amino) | Introduce H-bonding capability. | Could significantly increase potency if H-bonding is favorable. |

| -CH₃ (Methyl) | C2 | -Cl (Chloro) | Similar size but different electronics (electron-withdrawing). | May alter electronic interactions with the target, affecting affinity. |

| 1,4-Dihydropyrimidine | Core Scaffold | Pyrazolo[3,4-d]pyrimidine | Scaffold hopping to explore novel chemical space and patentability. nih.gov | Highly unpredictable; could lead to entirely new activity profiles. |

Advanced Methodological Approaches in Dihydropyrimidine Research Applicable to 1 Ethyl 2 Methyl 1,4 Dihydropyrimidine

Application of Combinatorial Chemistry and High-Throughput Synthesis for Dihydropyrimidine (B8664642) Libraries

Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of diverse compounds, known as a chemical library. nih.gov This approach, when coupled with high-throughput synthesis techniques, has revolutionized the discovery of new drug leads. researchgate.net For the dihydropyrimidine scaffold, the Biginelli reaction, a one-pot, three-component condensation, is particularly well-suited for combinatorial synthesis. nih.govwikipedia.orgjmchemsci.com This reaction allows for the systematic variation of three building blocks—an aldehyde, a β-ketoester, and a (thio)urea—to generate extensive libraries of dihydropyrimidine derivatives. wikipedia.orgjmchemsci.com

By modifying the starting materials for a Biginelli-type reaction, a library of analogs of 1-Ethyl-2-methyl-1,4-dihydropyrimidine could be synthesized. For instance, using different aldehydes, β-ketoesters, and N-substituted ureas would result in a wide array of derivatives with varied substituents on the dihydropyrimidine ring. Solid-phase synthesis protocols have also been developed, further streamlining the creation and purification of these compound libraries. researchgate.netwikipedia.org The goal of creating these libraries is to explore the chemical space around the core scaffold to identify compounds with enhanced biological activity or improved physicochemical properties. fortunepublish.com Dynamic combinatorial chemistry (DCC) is another advanced approach where compound libraries are generated under thermodynamic control, and the addition of a biological target can amplify the formation of the best-binding compounds, accelerating the identification of potent ligands. nih.gov

Table 1: Building Block Variations for a Combinatorial Dihydropyrimidine Library

| Component | Building Block Example for this compound Synthesis | Potential Variations for Library Generation |

|---|---|---|

| Aldehyde | Acetaldehyde | Aromatic aldehydes (e.g., benzaldehyde), substituted benzaldehydes, heterocyclic aldehydes |

| β-Dicarbonyl | Ethyl acetoacetate | Other β-ketoesters, β-diketones, β-ketoamides |

| Urea (B33335) Component | N-ethylurea | Urea, thiourea, N-monosubstituted ureas, N,N'-disubstituted ureas |

High-Throughput Screening Techniques for the Identification of Novel Biological Activities of Dihydropyrimidine Derivatives

Once a dihydropyrimidine library is synthesized, high-throughput screening (HTS) is employed to rapidly assess the biological activity of thousands of compounds. researchgate.netfortunepublish.com HTS utilizes automated robotics and miniaturized assays to test compounds against specific biological targets. researchgate.net Screening can be performed in various formats, including biochemical assays that measure enzyme inhibition or receptor binding, and cell-based assays that assess cellular responses like proliferation, cytotoxicity, or changes in gene expression. nih.govfortunepublish.com

Dihydropyrimidine derivatives have been screened for a wide range of biological activities. ekb.egresearchgate.netdovepress.comnih.gov For example, libraries have been evaluated for anticancer, antibacterial, anti-inflammatory, and antiviral properties. researchgate.netdovepress.com Specific screening assays might include:

Enzyme Inhibition Assays: Testing compounds for their ability to inhibit enzymes like α-glucosidase (for antidiabetic potential), urease, or lipoxygenase (for anti-inflammatory activity). ekb.egdovepress.comnih.gov

Anticancer Screening: Evaluating cytotoxicity against various cancer cell lines (e.g., HeLa, MCF-7, PC-3) or inhibition of specific cancer-related targets like the mitotic kinesin Eg5. researchgate.netnih.gov

Antimicrobial Assays: Using microdilution assays to determine the minimum inhibitory concentration (MIC) against different bacterial or fungal strains. nih.gov

Calcium Channel Modulation: Assessing the activity of compounds on calcium channels, a well-known target for dihydropyrimidine derivatives used as antihypertensive agents. wikipedia.orgresearchgate.net

The data generated from HTS allows for the identification of "hits"—compounds that exhibit a desired biological activity. These hits can then be selected for further investigation and optimization. nih.gov

Table 2: Examples of Screened Biological Activities for Dihydropyrimidine Scaffolds

| Biological Activity | Assay Type | Example Target/Cell Line | Reference |

|---|---|---|---|

| Anticancer | Cell-based cytotoxicity | HeLa, 3T3 cell lines | nih.gov |

| Antidiabetic | Enzyme inhibition | α-Glucosidase | nih.gov |

| Antibacterial | Whole-cell microdilution | Brugia malayi | nih.gov |

| Anti-inflammatory | Enzyme inhibition | mPGES-1 and 5-LOX | nih.gov |

| Antiviral | Cell-based assay | Not specified | ekb.eg |

Mechanistic Studies of In Vitro Biological Interactions Employing Advanced Biochemical and Cell-Based Techniques

Following the identification of active dihydropyrimidine derivatives through HTS, advanced techniques are used to elucidate their mechanism of action. Understanding how a compound interacts with its biological target at a molecular level is crucial for lead optimization.

Biochemical and Biophysical Techniques: These methods directly probe the interaction between the compound and a purified biological target, such as an enzyme or receptor. Techniques include:

Enzyme Kinetics: To determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki). nih.gov

Differential Scanning Fluorimetry (DSF): To assess whether a compound binds to and stabilizes a target protein. nih.gov

Protein Crystallography: To obtain a high-resolution, three-dimensional structure of the compound bound to its target, revealing the specific atomic interactions. nih.gov

Advanced Cell-Based Assays: These assays provide insights into the compound's effects within a cellular context.

Chicken Embryo Chorioallantoic Membrane (CAM) Assay: An in vivo model used to evaluate the anti-angiogenic potential of compounds. ekb.eg

Molecular Docking: A computational technique that predicts the preferred orientation of a molecule when bound to a target, helping to explain structure-activity relationships (SAR) observed in screening. ekb.egdovepress.comnih.gov For instance, docking studies have revealed how dihydropyrimidine derivatives bind to the active sites of enzymes like α-glucosidase or epidermal growth factor receptor (EGFR). ekb.egnih.gov

One study on functionalized amino dihydropyrimidines, initially thought to be antibacterial via dihydrofolate reductase (DHFR) inhibition, used a combination of enzyme kinetics, DSF, and crystallography to demonstrate a lack of direct interaction with DHFR, indicating that another mechanism was responsible for their antibacterial effect. nih.gov

Development of Hybrid Molecules Incorporating the Dihydropyrimidine Scaffold of this compound

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (structural units with known biological activity) into a single molecule. The aim is to create a hybrid compound with an improved activity profile, dual-targeting capabilities, or a synergistic effect. nih.gov The dihydropyrimidine scaffold, found in compounds like this compound, is an attractive component for creating such hybrid molecules due to its diverse biological activities. nih.gov

Recent research has explored the synthesis and evaluation of various dihydropyrimidine-based hybrids:

Dihydropyrimidine/Sulfonamide Hybrids: A novel series of these hybrids was developed and tested as dual inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway. The goal was to leverage the known anti-inflammatory properties of both scaffolds to create more potent agents. nih.gov

Dihydropyrimidine-Oxadiazole Hybrids: These molecules have been synthesized and evaluated as potential anticholinesterase agents for the management of Alzheimer's disease. By combining the dihydropyrimidine core with an oxadiazole moiety, researchers aimed to develop potent inhibitors of the acetylcholinesterase (AChE) enzyme. nih.gov

The design of these hybrids often involves connecting the two scaffolds via a flexible or rigid linker. The resulting compounds are then subjected to biological screening and mechanistic studies to validate the design strategy. This approach holds significant promise for developing novel therapeutics by integrating the beneficial properties of the dihydropyrimidine core with other pharmacologically relevant structures. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-ethyl-2-methyl-1,4-dihydropyrimidine, and how can reaction conditions be optimized for scalability?

- Methodological Answer : The Hantzsch synthesis is widely used, employing ball milling under solvent- and catalyst-free conditions for eco-friendly, high-yield production. Key parameters include milling frequency (e.g., 30 Hz), reaction time (60–90 minutes), and stoichiometric ratios of precursors (e.g., ethyl acetoacetate, aldehydes, ammonia). Optimization involves adjusting milling intensity and precursor purity to minimize side products . Post-synthesis purification via column chromatography or recrystallization ensures structural fidelity.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Prioritize fume hood use, nitrile gloves, and protective eyewear. Refer to safety data sheets (SDS) for hazard mitigation: immediate medical consultation is required upon exposure, and SDS documentation must accompany the compound during transport . Storage in airtight containers under inert gas (e.g., nitrogen) at 2–8°C prevents degradation .

Q. Which analytical techniques are most effective for characterizing purity and structural conformation of 1,4-dihydropyrimidine derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR, ¹H/¹³C) confirms substituent positioning, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity (>98%). Mass spectrometry (ESI-MS) validates molecular weight, and X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can mechanistic studies clarify contradictions in the formation pathways of 1,4-dihydropyrimidine derivatives?

- Methodological Answer : Isotopic labeling (e.g., ¹⁸O tracing) identifies oxygen sources in oxidative steps, as demonstrated in radical-mediated syntheses where O₂ contributes carbonyl oxygen . Time-resolved FTIR or in-situ NMR monitors intermediate species (e.g., enamine or amidine radicals), while DFT calculations model reaction energetics to resolve conflicting pathway proposals.

Q. What strategies address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer : Systematic reproducibility studies under controlled conditions (temperature, humidity, solvent systems) isolate variable impacts. For example, conflicting solubility data may arise from polymorphic forms; differential scanning calorimetry (DSC) and powder XRD distinguish crystalline vs. amorphous states . Cross-laboratory validation using standardized reference materials reduces measurement bias .

Q. How can researchers evaluate the biological activity of 1,4-dihydropyrimidine derivatives, and what structural modifications enhance therapeutic potential?

- Methodological Answer : In vitro cytotoxicity assays (e.g., MTT against cancer cell lines) screen for anticancer activity, as seen in S-1 (a fluorouracil prodrug with a dihydropyrimidine moiety) combined with radiotherapy . Structure-activity relationship (SAR) studies focus on substituent effects: electron-withdrawing groups (e.g., -NO₂) at the 4-position often enhance bioactivity, while alkyl chains (e.g., ethyl, methyl) modulate lipophilicity and membrane permeability .

Q. What methodologies assess the stability of this compound under varying environmental conditions?

- Methodological Answer : Accelerated stability testing via forced degradation (40°C/75% RH for 4 weeks) with HPLC monitoring detects decomposition products. Photo-stability studies under UV/visible light (ICH Q1B guidelines) identify light-sensitive moieties, guiding packaging requirements (amber glass vs. transparent vials) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.